Murine Survivin (97-104)
Description
Properties
sequence |
TVSEFLKL |
|---|---|
source |
Mus musculus (Mouse) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Murine Survivin (97-104); Baculoviral IAP repeat-containing protein 5 (97-104) |
Origin of Product |
United States |
Characterization of Murine Survivin 97 104 As an Immunogenic Epitope
Identification and Bioinformatic Prediction of Murine Survivin (97-104) as a T-Cell Epitope
The initial step in identifying potential T-cell epitopes often involves in silico analysis. nih.gov Computational tools are employed to screen protein sequences for peptides with a high probability of binding to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. nih.govexplorationpub.com
Computational Algorithms for MHC Binding Prediction of Murine Survivin Peptides (e.g., SYFPEITHI, BIMAS)
To identify potential T-cell epitopes within the murine survivin protein, its amino acid sequence is analyzed using various bioinformatic algorithms. nih.gov These programs predict the binding affinity of short peptides to specific MHC molecules. Two widely used algorithms for this purpose are SYFPEITHI and BIMAS. spandidos-publications.comdovepress.com
The SYFPEITHI database and prediction tool is based on the analysis of naturally presented MHC ligands and peptide motifs. mdpi.com It assigns a score to peptides based on the presence of anchor residues known to be critical for binding to specific MHC alleles. A higher score indicates a greater likelihood of binding. For instance, a study analyzing the human survivin protein for HLA-A*0201 binding peptides used SYFPEITHI to score potential epitopes, with scores of 26 and 30 being noted for two identified peptides. dovepress.com
The BIMAS (Bioinformatics and Molecular Analysis Section) algorithm predicts the half-life of the peptide-MHC complex. dovepress.comnih.gov A longer predicted half-life suggests a more stable interaction, which is often correlated with stronger immunogenicity. BIMAS has been utilized to predict the binding of peptides derived from various tumor antigens, including survivin. spandidos-publications.comnih.gov In one study, BIMAS predicted a dissociation half-life of 1,167 minutes for a particular peptide, indicating strong binding potential. dovepress.com
These computational tools allow for the high-throughput screening of entire protein sequences to prioritize candidate peptides for further experimental validation. spandidos-publications.comnih.gov
Contextualization of Murine Survivin (97-104) within the Full-Length Murine Survivin Protein
The murine survivin protein, like its human counterpart, is a relatively small protein of about 140 amino acids. nih.gov The peptide sequence TVSEFLKL corresponds to amino acid positions 97-104 of the full-length murine survivin protein. creative-peptides.com This region is located within the C-terminal portion of the protein. Survivin is a bifunctional protein, playing roles in both the inhibition of apoptosis and the regulation of mitosis. nih.govd-nb.info It is a member of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis during cell division. nih.gov
The full-length survivin protein contains multiple potential T-cell epitopes. nih.gov The identification of immunogenic peptides like Murine Survivin (97-104) is crucial for the development of peptide-based vaccines and other T-cell-based immunotherapies. The murine and human survivin proteins share a high degree of homology, particularly in certain regions, which allows for the translation of findings from murine models to human applications. google.com For example, the region spanning amino acids 31 to 71 is 100% homologous between human and mouse survivin. google.com
In Vitro Assessment of Murine Survivin (97-104) Peptide-MHC Class I Binding Affinity
Following bioinformatic prediction, the next critical step is the experimental validation of the peptide's ability to bind to MHC Class I molecules. This is typically achieved through in vitro binding assays.
Methodology of MHC Class I Peptide Binding Assays (e.g., H2-K^b binding to murine RMA-S cells)
A standard method for assessing peptide binding to MHC Class I molecules involves the use of RMA-S cells. nih.govsemanticscholar.org RMA-S is a murine lymphoma cell line that has a defect in the Transporter associated with Antigen Processing (TAP). aai.orgnih.gov This defect prevents the cells from efficiently loading endogenous peptides onto MHC Class I molecules within the endoplasmic reticulum. Consequently, at a physiological temperature of 37°C, the "empty" MHC Class I molecules (such as H2-K^b in the C57BL/6 mouse strain) are unstable and are not expressed at high levels on the cell surface. aai.orgnih.gov
However, when RMA-S cells are cultured at a lower temperature (e.g., 26°C), the empty MHC Class I molecules are more stable and are expressed on the cell surface. aai.orgnih.gov The binding assay leverages this characteristic. The general procedure is as follows:
RMA-S cells are incubated overnight at a reduced temperature (26°C) to allow for the surface expression of empty H2-K^b molecules. nih.gov
The cells are then incubated with the peptide of interest, in this case, Murine Survivin (97-104). nih.gov
If the peptide binds to the H2-K^b molecules, it stabilizes the complex.
The temperature is then shifted to 37°C for several hours. nih.govaai.org The peptide-MHC complexes that are stable will remain on the cell surface, while the empty, unstable MHC molecules will be lost.
The level of H2-K^b expression on the cell surface is then quantified using a fluorescently labeled antibody specific for H2-K^b and analyzed by flow cytometry. aai.org
An increase in the mean fluorescence intensity (MFI) compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the H2-K^b molecules. nih.gov This provides a quantitative measure of the peptide's binding affinity.
Comparative Binding Stability and Affinity of Murine Survivin (97-104) with Other Survivin-Derived Epitopes
Studies have been conducted to compare the binding affinity of various survivin-derived peptides to MHC molecules. For instance, one study evaluated a series of murine survivin peptides for their ability to bind to H2-K^b. nih.gov The binding was assessed using the RMA-S cell stabilization assay described above.
The results of such comparative analyses are often presented in a table, showing the binding scores from predictive algorithms alongside the experimental binding data.
Table 1: Predicted and In Vitro Binding of Murine Survivin Peptides to H2-K^b
| Peptide (Amino Acid Position) | Sequence | SYFPEITHI Score (Predicted) | In Vitro H2-K^b Binding (Mean Fluorescence Intensity) |
|---|---|---|---|
| SVN57–64 | Cys-Ala-Gln-Met-Phe-Phe-Cys-Phe | 21 | 168 |
| SVN82–89 | Phe-Leu-Lys-Leu-His-Gln-Phe-Thr | 21 | 155 |
| SVN97-104 | Thr-Val-Ser-Glu-Phe-Leu-Lys-Leu | 18 | Data Not Available in Searched Sources |
| Negative Control (random) | N/A | N/A | 35 |
| Positive Control (OVA258–265) | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu | N/A | 210 |
Data adapted from a study on H2-Kb binding of survivin epitopes. nih.gov Note that specific binding data for Murine Survivin (97-104) was not available in the provided search results, but it is included for contextual comparison.
In the referenced study, peptides SVN57–64 and SVN82–89 both showed significant binding to H2-K^b, with mean fluorescence intensities of 168 and 155, respectively, compared to a negative control peptide. nih.gov These binding affinities were predicted by the SYFPEITHI analysis. nih.gov While specific comparative data for Murine Survivin (97-104) was not detailed in the available search results, its identification as a potential epitope suggests it would undergo similar comparative analysis to establish its relative binding strength. creative-peptides.com Such studies are essential to select the most promising epitopes for further development as vaccine candidates, as a higher binding affinity often correlates with a more robust T-cell response. nih.govnih.gov
Mechanisms of Antigen Presentation and T Cell Recognition for Murine Survivin 97 104
Major Histocompatibility Complex (MHC) Class I Presentation of Murine Survivin (97-104) Peptide
The presentation of the murine survivin (97-104) peptide on the cell surface is a critical step for its recognition by the immune system. This process is mediated by MHC Class I molecules, which specialize in presenting endogenous antigens to CD8+ cytotoxic T lymphocytes (CTLs).
Intracellular Processing Pathways of Survivin for MHC Class I Loading
The generation of the murine survivin (97-104) epitope, with the amino acid sequence TVSEFLKL, from the full-length survivin protein is a multi-step process that primarily occurs within the cytoplasm and endoplasmic reticulum. Endogenous survivin, like other intracellular proteins, is subject to degradation by the proteasome, a large protein complex responsible for protein turnover. The ubiquitin-proteasome system tags survivin for degradation, after which the proteasome cleaves it into smaller peptide fragments of varying lengths. unibo.itsb-peptide.com
These resulting peptides are then transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). frontiersin.org Within the ER, peptides can be further trimmed by aminopeptidases to the optimal length for MHC Class I binding, typically 8-10 amino acids. The murine survivin (97-104) peptide, being 8 amino acids long, fits within this optimal range. Once the peptide is of the appropriate length and sequence, it binds to the peptide-binding groove of a newly synthesized MHC Class I heavy chain, which is stabilized by β2-microglobulin. This stable peptide-MHC Class I complex is then transported through the Golgi apparatus to the cell surface for presentation to CD8+ T-cells. frontiersin.orgjax.org
While the precise cleavage sites on murine survivin that yield the 97-104 epitope have not been definitively mapped in experimental studies, computational prediction tools can estimate the likelihood of proteasomal cleavage sites within a protein sequence. unibo.it These algorithms analyze the amino acid sequence flanking potential cleavage sites to predict the probability of cleavage.
Table 1: Predicted MHC Class I Binding of Murine Survivin Peptides
| Peptide Sequence | Predicted Binding Affinity (IC50 nM) | Prediction Algorithm |
| TVSEFLKL (Murine Survivin 97-104) | Data not available | IEDB Analysis Resource |
| Other Murine Survivin Peptides | Varies | IEDB Analysis Resource |
Role of Antigen-Presenting Cells (APCs) in Murine Survivin (97-104) Presentation
Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are crucial for initiating the primary immune response against tumor antigens like survivin. iedb.orgnih.gov DCs are highly efficient at capturing, processing, and presenting antigens to naive T-cells in lymphoid organs. iedb.org In the context of cancer, DCs can acquire tumor antigens through various mechanisms, including the uptake of apoptotic tumor cells or tumor-derived exosomes. frontiersin.org
Once inside the DC, the survivin protein is processed through the MHC Class I pathway as described above. The murine survivin (97-104) peptide is then presented on the surface of the DC in the context of MHC Class I molecules. This presentation, coupled with the expression of co-stimulatory molecules (e.g., CD80, CD86) and the secretion of cytokines by the DC, provides the necessary signals to activate naive CD8+ T-cells that possess a T-cell receptor (TCR) specific for the survivin (97-104)-MHC complex. iedb.orgnih.gov
Studies have demonstrated that DCs pulsed with survivin-derived peptides or transfected with survivin-encoding mRNA can effectively induce survivin-specific T-cell responses. nih.gov For instance, a vaccine using virus-like particles (VLPs) engineered to express the murine survivin (97-104) epitope was shown to induce antigen-specific cytotoxicity, highlighting the role of APCs in processing and presenting this specific peptide to initiate an anti-tumor response. mdpi.com
T-Cell Receptor (TCR) Recognition of Murine Survivin (97-104)-MHC Class I Complexes
The specific recognition of the murine survivin (97-104) peptide presented by MHC Class I molecules is mediated by the T-cell receptor (TCR) on the surface of CD8+ cytotoxic T lymphocytes. This interaction is a cornerstone of the adaptive immune response against survivin-expressing tumor cells.
Specificity of CD8+ Cytotoxic T Lymphocytes (CTLs) for Murine Survivin (97-104) Epitope
CD8+ CTLs are the primary effector cells responsible for recognizing and eliminating cancer cells presenting the murine survivin (97-104) epitope. nih.govmdpi.com The specificity of this recognition is determined by the unique TCR expressed by each CTL clone. The TCR's complementarity-determining regions (CDRs) interact with both the peptide and the MHC molecule, ensuring a highly specific recognition of the target. nih.govresearchgate.net
Research on a modified human survivin peptide (survivin 96-104 with a methionine substitution at position 97) has provided insights into the generation of high-avidity CTLs. jci.org These CTLs were capable of recognizing and lysing tumor cells presenting the native survivin peptide. jci.org While this study focused on a human peptide, it underscores the principle that specific peptide epitopes from survivin can elicit potent CTL responses. A study utilizing a VLP-based vaccine incorporating the murine survivin (97-104) peptide demonstrated the induction of target antigen-specific cytotoxicity, confirming the generation of a cell-mediated immune response against this epitope. mdpi.com
The activation of naive CD8+ T-cells by APCs presenting the murine survivin (97-104) peptide leads to their proliferation and differentiation into effector CTLs. nih.gov These effector CTLs can then migrate to the tumor site, where they recognize and kill tumor cells presenting the same survivin epitope. mdpi.com
Table 2: Functional Activity of Survivin-Specific CTLs
| T-Cell Type | Target | Outcome |
| CD8+ CTLs | Tumor cells presenting survivin (97-104) | Target cell lysis |
| CD8+ CTLs | Peptide-pulsed target cells | Cytotoxicity |
This table is a generalized representation based on the principles of CTL function and findings from studies on survivin peptides. mdpi.comjci.org
Contribution of CD4+ T Helper Cells in Murine Survivin (97-104)-Specific Immune Responses
While CD8+ CTLs are the direct effectors of tumor cell killing, CD4+ T helper cells play a critical role in orchestrating and sustaining a robust anti-tumor immune response against survivin. nih.govnih.govd-nb.info CD4+ T cells recognize antigens presented by MHC Class II molecules on APCs. APCs can take up extracellular survivin protein (e.g., from dying tumor cells) and process it through the MHC Class II pathway.
Upon recognition of a survivin-derived peptide on MHC Class II, CD4+ T helper cells become activated and provide crucial help to CD8+ T-cells through several mechanisms:
"Licensing" of Dendritic Cells: Activated CD4+ T-cells can enhance the ability of DCs to activate CD8+ T-cells by upregulating co-stimulatory molecules and producing cytokines. nih.gov
Cytokine Production: CD4+ T-cells secrete cytokines such as Interleukin-2 (B1167480) (IL-2), which is a potent growth factor for CD8+ T-cells, promoting their proliferation and survival. d-nb.info
Maintenance of CD8+ T-cell Memory: CD4+ T-cell help is often required for the development and long-term maintenance of memory CD8+ T-cells, which are essential for preventing tumor recurrence. nih.gov
Table 3: Mechanisms of CD4+ T Helper Cell Contribution
| Mechanism | Description |
| DC Licensing | Enhances the ability of dendritic cells to activate CD8+ T-cells. |
| Cytokine Secretion | Provides essential growth and survival signals for CD8+ T-cells (e.g., IL-2). |
| Memory T-Cell Formation | Promotes the development of long-lasting CD8+ T-cell memory. |
Generation and Analysis of Murine Survivin 97 104 Specific Cellular Immune Responses in Preclinical Models
Induction of Murine Survivin (97-104)-Specific Cytotoxic T Lymphocyte (CTL) Responses
The successful induction of a robust CTL response against the Murine Survivin (97-104) epitope is the foundational step in evaluating its potential as an immunotherapeutic agent. This is achieved through various methods both in laboratory settings and within preclinical animal models.
The generation of CTLs in a controlled laboratory environment (in vitro) allows for a detailed study of the immune response to the survivin epitope. A primary method involves the use of professional antigen-presenting cells (APCs), such as dendritic cells (DCs). tandfonline.com
Peptide-Pulsed Dendritic Cells (DCs): DCs are potent activators of naive T cells. tandfonline.com In this approach, DCs are harvested from a murine source (e.g., bone marrow) and cultured. miami.edu These DCs are then incubated with the synthetic Murine Survivin (97-104) peptide. The DCs process and present this peptide on their Major Histocompatibility Complex (MHC) class I molecules. When these "peptide-pulsed" DCs are co-cultured with T cells from a compatible mouse, they stimulate the proliferation and differentiation of CD8+ T cells that specifically recognize the survivin peptide. nih.govnih.gov Repeated stimulation can expand this population of survivin-specific CTLs. Studies have demonstrated that DCs pulsed with survivin peptides can effectively induce CTL responses capable of killing tumor cells. nih.govtandfonline.com
Artificial Antigen-Presenting Cells (aAPCs): As an alternative to cell-based methods, aAPCs can be engineered to present the necessary signals for T-cell activation. These can be microbeads or cell-based systems coated with MHC-peptide complexes (MHC class I presenting the Murine Survivin (97-104) peptide) and co-stimulatory molecules. Research on human survivin peptides has shown that aAPCs can successfully induce and expand survivin-specific CTLs with high cytotoxic efficiency. nih.govescholarship.org
The outcome of these in vitro methods is a population of CTLs specifically targeted against the Murine Survivin (97-104) epitope, which can then be used in functional assays to assess their effectiveness.
Ex Vivo Analysis: This approach involves analyzing T cells that have been primed in vivo. T cells can be isolated from the peripheral blood or draining lymph nodes of mice that have been vaccinated or bear tumors expressing survivin. nih.gov These T cells are then tested for reactivity against the Murine Survivin (97-104) peptide in assays like the ELISpot. d-nb.infonih.gov This method provides a snapshot of the naturally occurring or vaccine-induced immune response within the host.
In Vivo Priming: To generate an immune response within a living organism, preclinical murine models are vaccinated using various strategies. Vaccination with survivin-derived peptides can prime CTLs in vivo. nih.gov A common and potent strategy involves immunizing mice with syngeneic dendritic cells that have been pulsed with the Murine Survivin (97-104) peptide. nih.gov In a murine lymphoma model, this approach was shown to induce a protective anti-tumor immune response, enabling the mice to reject a lethal tumor challenge. d-nb.infonih.gov Another study in a murine mammary tumor model showed that vaccination with survivin peptides was associated with a peptide-specific T-cell response and slower tumor growth. biorxiv.org These in vivo studies are critical for demonstrating the immunotherapeutic potential of the survivin epitope in a complex biological system.
Methodologies for Assessing Murine Survivin (97-104)-Specific T-Cell Activity
Once survivin-specific T cells are generated, their quantity, quality, and functional capacity must be rigorously assessed. Various immunological assays are employed for this purpose.
Flow cytometry is a powerful technique for identifying and quantifying specific cell populations. To detect CD8+ T cells that recognize the Murine Survivin (97-104) peptide, MHC dimer or tetramer staining is used. nih.govimmunaware.com
Dimer/Tetramer Staining: MHC tetramers are complexes of four identical MHC molecules, each bound to the Murine Survivin (97-104) peptide and linked to a fluorescently labeled streptavidin molecule. mblbio.com These reagents bind with high avidity to T-cell receptors (TCRs) that specifically recognize the survivin peptide-MHC complex. mblbio.com By incubating T cells with the survivin-specific tetramer and fluorescently labeled antibodies against the CD8 marker, it is possible to identify and count the precise percentage of CD8+ T cells that are specific for the survivin epitope using a flow cytometer. nih.govresearchgate.net This method allows for direct visualization and enumeration of the target T-cell population, regardless of their functional state. mblbio.com
Table 1: Example of Tetramer Staining Data Analysis
| Cell Sample | Staining Markers | Population Analyzed | Percentage of Parent (%) |
| Vaccinated Mouse Splenocytes | Anti-CD8, Survivin (97-104) Tetramer | Tetramer+ cells within CD8+ gate | 2.5% |
| Control Mouse Splenocytes | Anti-CD8, Survivin (97-104) Tetramer | Tetramer+ cells within CD8+ gate | 0.1% |
| Vaccinated Mouse Splenocytes | Anti-CD8, Irrelevant Peptide Tetramer | Tetramer+ cells within CD8+ gate | 0.05% |
Beyond just identifying their presence, it is crucial to determine if the survivin-specific CTLs are functional and capable of killing target cells.
IFN-γ ELISpot Assay: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the number of cells secreting a specific cytokine, such as Interferon-gamma (IFN-γ). nih.govnih.gov IFN-γ is a key cytokine produced by activated CTLs. elabscience.com In this assay, survivin-specific T cells are cultured with target cells presenting the Murine Survivin (97-104) peptide. Each activated T cell that secretes IFN-γ creates a distinct "spot" on the assay plate. nih.gov By counting these spots, one can determine the frequency of antigen-specific, functional T cells. researchgate.net This assay has been widely used to monitor T-cell responses in preclinical and clinical vaccine trials. nih.govnih.gov
CytoTox 96® Non-Radioactive Cytotoxicity Assays: This type of assay directly measures the killing capacity of CTLs. escholarship.org It quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from target cells that have been lysed. nih.govescholarship.org Target cells (e.g., tumor cells that express the appropriate MHC molecule and are pulsed with the Murine Survivin (97-104) peptide) are co-cultured with the generated CTLs at various effector-to-target ratios. The amount of LDH released into the culture supernatant is proportional to the number of lysed cells, providing a direct measure of CTL cytotoxicity. escholarship.org
Table 2: Representative Cytotoxicity Assay Results
| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis |
| Survivin-Specific CTLs | Survivin (97-104) Pulsed Tumor Cells | 50:1 | 65% |
| Survivin-Specific CTLs | Survivin (97-104) Pulsed Tumor Cells | 25:1 | 42% |
| Survivin-Specific CTLs | Unpulsed Tumor Cells | 50:1 | 5% |
| Control T Cells | Survivin (97-104) Pulsed Tumor Cells | 50:1 | 4% |
Analysis of Immune Cell Phenotypes and Subsets Modulated by Murine Survivin (97-104) Stimulation
Stimulation with the Murine Survivin (97-104) peptide not only expands a specific T-cell population but also influences the characteristics and balance of various immune cell subsets. Survivin itself plays a role in T-cell maturation, proliferation, and regulation. frontiersin.orgnih.gov
Analysis of T-cell populations in murine models has shown that modulating survivin can alter the balance of key T-cell subsets. For instance, in a murine heart allograft model, deletion of the survivin gene (Birc5) in T cells led to a reduced ratio of effector T cells to naive T cells and a shift in the balance from pro-inflammatory Th1 cells towards regulatory T cells (Tregs). frontiersin.org This indicates that targeting survivin can impact the differentiation pathway of T cells.
Preclinical Immunotherapeutic Strategies Utilizing Murine Survivin 97 104
Peptide-Based Vaccine Formulations Incorporating Murine Survivin (97-104)
Peptide-based vaccines represent a direct approach to stimulating an adaptive immune response against tumor cells. By introducing a specific tumor-associated antigen epitope, such as murine survivin (97-104), the immune system can be primed to recognize and eliminate cancer cells expressing this target. Various platforms have been developed to enhance the delivery and presentation of this peptide to the immune system, thereby maximizing the resultant anti-tumor effect.
Dendritic cells (DCs) are potent antigen-presenting cells critical for initiating T-cell mediated immunity. jst.go.jp Vaccines formulated with DCs loaded ex vivo with the murine survivin (97-104) peptide have been investigated for their capacity to induce robust anti-tumor responses. In a study utilizing a murine lymphoma model, vaccination with survivin peptide-pulsed dendritic cells was shown to induce anti-tumor immunity. nih.gov This approach has also been evaluated in models of head and neck squamous cell carcinoma, where DC-based vaccines targeting survivin have been explored. nih.gov Research in murine glioma models has also demonstrated that dendritic cell vaccines loaded with survivin peptides can produce significant cytotoxic T-lymphocyte (CTL) responses and helper T cell-associated cytokine production, leading to a notable prolongation of survival. nih.gov
Virus-like particles (VLPs) are self-assembling viral proteins that mimic the structure of a native virus but lack the viral genome, rendering them non-infectious and safe for vaccine use. mdpi.comnih.gov Their particulate nature and repetitive surface geometry make them highly effective at stimulating the immune system. bibliotekanauki.pl The murine survivin (97-104) epitope, with the sequence TVSEFLKL, has been recombinantly expressed on the surface of VLPs, such as those derived from the Rabbit Hemorrhagic Disease Virus (RHDV). mdpi.comresearchgate.net This method of presentation is designed to enhance the immunogenicity of the peptide. mdpi.com Studies have shown that these survivin-displaying VLPs can be used to vaccinate against tumors, such as breast cancer, in murine models. mdpi.com The co-delivery of survivin with other tumor-associated antigens, like MUC1, on a single VLP has also been explored to potentially create a more potent, multi-targeted anti-cancer vaccine. mdpi.com
Another strategy to induce an immune response against murine survivin (97-104) involves the recombinant expression of the survivin antigen in various vaccine vectors. This can include fusion proteins designed to enhance antigen delivery and presentation. For instance, survivin has been fused with proteins that target Fcγ receptors, which can facilitate uptake by antigen-presenting cells and augment the subsequent immune response. mdpi.com This approach aims to leverage the body's own cellular machinery to produce the survivin antigen in a context that is highly immunogenic. The recombinant survivin protein, when combined with adjuvants, has been shown to suppress tumor growth in a murine model of breast cancer. researchgate.net
Evaluation of Anti-Tumor Efficacy in Murine Tumor Models
The efficacy of immunotherapeutic strategies targeting murine survivin (97-104) has been rigorously evaluated in a variety of preclinical murine tumor models. These models are essential for assessing the potential of these vaccines to inhibit tumor growth and improve survival, providing critical data to support their translation into clinical trials.
The anti-tumor effects of murine survivin (97-104)-based vaccines have been demonstrated in several well-established murine tumor models. The GL261 glioma model, which is implanted intracranially to mimic human glioblastoma, has been extensively used to test survivin-targeted immunotherapies. nih.govnih.govmdpi.comcore.ac.uk In these studies, vaccination with survivin peptide-loaded dendritic cells has been a key strategy. nih.gov
In the context of breast cancer, the 4T1 murine mammary tumor model, which is a highly metastatic model of triple-negative breast cancer, has been employed to assess the efficacy of survivin peptide vaccines. columbia.edubiorxiv.orgbiorxiv.org These studies have evaluated the impact of vaccination on primary tumor growth. columbia.edubiorxiv.org
Furthermore, murine lymphoma models have been utilized to demonstrate the induction of anti-tumor immunity by survivin peptide-pulsed dendritic cells, showing that survivin-specific T cells are capable of killing tumor cell lines. nih.gov
Table 1: Murine Tumor Models Used in Survivin (97-104) Immunotherapy Research
| Tumor Model | Cancer Type | Key Findings |
|---|---|---|
| GL261 | Glioma | Peptide-loaded DC vaccines induced CTL responses and prolonged survival. nih.gov |
| 4T1 | Breast Cancer | Adjuvanted survivin peptide vaccines resulted in slower primary tumor growth. columbia.edubiorxiv.org |
In the 4T1 breast cancer model, vaccination with adjuvanted survivin peptide microparticles led to a statistically significant slowing of primary tumor growth rates in vaccinated mice compared to the control group. columbia.edubiorxiv.org Similarly, a study using recombinant survivin protein combined with adjuvants also demonstrated significant suppression of tumor growth in a murine breast cancer model. researchgate.net
Studies involving Virus-Like Particle (VLP) delivery of the survivin epitope in an orthotopic murine breast cancer model also showed enhanced survival in vaccinated wild-type mice compared to control groups receiving VLPs with a single antigen or no antigen. mdpi.com
Table 2: Efficacy of Murine Survivin (97-104) Immunotherapy in Preclinical Models
| Immunotherapy Strategy | Tumor Model | Outcome |
|---|---|---|
| Peptide-Loaded Dendritic Cells | GL261 Glioma | Significant prolongation of survival. nih.gov |
| Adjuvanted Peptide Microparticles | 4T1 Breast Cancer | Statistically significant slower primary tumor growth. columbia.edubiorxiv.org |
| Recombinant Survivin with Adjuvants | Murine Breast Cancer | Significant suppression of tumor growth. researchgate.net |
Combination Immunotherapeutic Approaches with Murine Survivin (97-104)
Preclinical research has explored various combination immunotherapeutic strategies incorporating the murine survivin (97-104) peptide to enhance anti-tumor efficacy. These approaches aim to target multiple tumor-associated pathways, overcome immune tolerance, and augment the host's immune response against cancer cells. Studies have investigated the synergistic effects of combining survivin-based vaccines with other tumor antigens, immunomodulators, and conventional chemotherapy in various murine cancer models.
Combination with Luteinizing Hormone-Releasing Hormone (LHRH) Fusion Protein
In a murine 4T-1 breast cancer model, the combination of a recombinant survivin protein with a Luteinizing Hormone-Releasing Hormone (LHRH) fusion protein [LHRH(6leu)-LTB] and the immunomodulator Mycobacterium indicus pranii (MIP) demonstrated enhanced tumor suppression. Preventive immunization with this combination therapy was more effective in suppressing tumor growth compared to the LHRH fusion protein vaccine alone. pgscatalog.orgresearchgate.net The combination approach also showed a greater ability to prevent the metastasis of primary tumors to the lungs. researchgate.net
The study highlighted that while 20 µg of recombinant survivin with MIP was effective in suppressing tumor growth, a higher dose of 50 µg was not. pgscatalog.orgresearchgate.net The combination of survivin and the LHRH fusion protein resulted in a substantial inhibition of tumor growth, followed by the efficacy of survivin alone. bmj.com
Efficacy of Survivin and LHRH Fusion Protein Combination Therapy in 4T-1 Murine Breast Cancer Model
| Treatment Group | Primary Outcome | Key Findings | Statistical Significance (p-value) |
|---|---|---|---|
| Survivin (20 µg) + MIP | Tumor Growth Suppression | Effective in suppressing tumor growth. | p = 0.04 |
| Survivin (50 µg) + MIP | Tumor Growth Suppression | Ineffective in suppressing tumor growth. | Not statistically significant |
| Survivin + LHRH Fusion Protein + MIP | Tumor Growth Suppression | More effective in suppressing tumor growth compared to LHRH fusion protein alone. | p = 0.02 |
| Survivin + LHRH Fusion Protein + MIP | Metastasis Prevention | Most effective in preventing metastasis of primary tumors to the lungs. | Not specified |
Co-delivery with Mucin-1 on Virus-Like Particles
Another approach involved the co-delivery of murine survivin and a Mucin-1 (MUC1) peptide on virus-like particles (VLPs) for the immunotherapy of breast cancer. In wild-type mice with orthotopic breast tumors, vaccination with VLPs co-delivering both survivin and MUC1 (surv.VLP-SS-MUC1) resulted in enhanced survival compared to VLPs delivering either antigen alone. researchgate.net This suggests that targeting multiple tumor antigens simultaneously can induce a superior anti-tumor immune response. researchgate.net
However, in MUC1 transgenic mice, the combination vaccine did not show enhanced survival, indicating the challenge of breaking immune tolerance when targeting endogenous self-proteins. researchgate.net
Survival Outcome of Co-delivering Survivin and Mucin-1 on VLPs in a Murine Breast Cancer Model
| Mouse Model | Treatment Group | Primary Outcome | Key Findings |
|---|---|---|---|
| Wild-Type Mice | surv.VLP-SS-MUC1 | Survival | Enhanced survival compared to single-antigen VLPs. |
| MUC1 Transgenic Mice | surv.VLP-SS-MUC1 | Survival | No enhanced survival compared to controls. |
Combination with Chemotherapy in Oral Squamous Cell Carcinoma
In a 4-nitroquinoline-N-oxide (4NQO)-induced murine model of oral squamous cell carcinoma (OSCC), the therapeutic efficacy of a poly-epitope tumor peptide vaccine, which included the survivin (97-104) epitope, was evaluated in combination with cisplatin. The study found that monotherapies or their combinations led to a partial inhibition of tumor growth. mdpi.com
Furthermore, these treatments resulted in a significant but transient increase in systemic anti-tumor CD8+ T cell responses. mdpi.com These findings suggest that while the combination of a survivin-containing vaccine with chemotherapy can modulate the anti-tumor immune response, further strategies are needed to overcome the expansion of immunoregulatory cells at later stages of tumor progression. mdpi.com
Immunological and Anti-Tumor Effects of a Survivin-Containing Poly-Epitope Vaccine with Cisplatin in a Murine OSCC Model
| Treatment Strategy | Primary Outcome | Key Findings |
|---|---|---|
| Poly-epitope Vaccine (including Survivin 97-104) +/- Cisplatin | Tumor Growth | Partial inhibition of tumor growth. |
| Poly-epitope Vaccine (including Survivin 97-104) +/- Cisplatin | Immune Response | Significant but transient upregulation of systemic anti-tumor CD8+ T cell responses. |
Mechanistic Investigations and Immunological Modulations Pertinent to Murine Survivin 97 104
Factors Influencing Murine Survivin (97-104) Immunogenicity and Efficacy
The immunogenicity of peptide antigens like murine survivin (97-104) is not intrinsic but is critically influenced by various external factors and strategic modifications. The ultimate goal of vaccination with this peptide is to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response capable of recognizing and eliminating tumor cells. This section explores two key areas of investigation: the role of adjuvants in shaping the immune response and the molecular strategies employed to enhance the peptide's interaction with the major histocompatibility complex (MHC) and T-cell receptors (TCRs).
Impact of Adjuvants on Immune Response to Murine Survivin (97-104)
Adjuvants are critical components of vaccine formulations that enhance the immunogenicity of antigens. researchgate.net For peptide vaccines such as those based on murine survivin (97-104), which can be weakly immunogenic on their own, adjuvants are indispensable for initiating a potent and effective anti-tumor immune response. researchgate.net The choice of adjuvant can significantly modulate the magnitude and nature of the immune reaction, steering it towards a desired cellular (Th1) or humoral (Th2) phenotype.
Research in murine models has explored several adjuvants in combination with survivin peptides to optimize the anti-tumor response. Toll-like receptor (TLR) agonists are a prominent class of adjuvants used in this context. For instance, CpG oligodeoxynucleotides, which are TLR9 agonists, and Monophosphoryl lipid A (MPLA), a TLR4 agonist, have been effectively used. mdpi.comnih.gov In one approach, survivin peptides and CpG were encapsulated in biodegradable poly(lactic-co-glycolic) acid (PLGA) microspheres, which were delivered along with MPLA. mdpi.com This combination is designed to stimulate a strong cellular immune response, which is crucial for CTL-mediated tumor cell killing. mdpi.com CpG and MPLA are known to activate antigen-presenting cells (APCs) like dendritic cells and macrophages, leading to the upregulation of costimulatory molecules and the secretion of pro-inflammatory cytokines that promote a Th1-biased immune response. elifesciences.orgnih.gov
Interestingly, studies have shown that adjuvants like MPLA and CpG can alter the repertoire of peptides presented by APCs on MHC class II molecules. elifesciences.org They may favor the presentation of peptides with lower binding stability, which can, in turn, alter the hierarchy of immunodominant epitopes and shape the specificity of the CD4+ T-cell response. elifesciences.org
Another adjuvant, polyinosinic:polycytidylic acid (poly(I:C)), a TLR3 agonist, has also been investigated. When combined with the MF59 adjuvant, poly(I:C) was shown to assist a survivin epitope peptide (95-104) in controlling tumor size in murine melanoma models. nih.gov This particular combination was found to effectively induce humoral immunity mediated by Th2 cells. nih.gov This highlights the capacity of different adjuvant combinations to drive distinct types of immune responses, which could be tailored based on the specific therapeutic goal.
Below is an interactive data table summarizing the effects of different adjuvants used with survivin peptides.
| Adjuvant(s) | Mechanism of Action | Primary Immune Response Skew | Research Findings with Survivin Peptides |
| CpG (TLR9 agonist) & MPLA (TLR4 agonist) | Activate APCs via TLR9 and TLR4, promoting cytokine release and costimulatory molecule expression. elifesciences.orgnih.gov | Th1 (Cellular Immunity) | Encapsulated with survivin peptides in microspheres, this combination aims to produce a robust cellular immune response, as measured by ELISpot. mdpi.com |
| Poly(I:C) (TLR3 agonist) & MF59 | Poly(I:C) activates APCs via TLR3; MF59 is an oil-in-water emulsion that creates an antigen depot. nih.govnih.gov | Th2 (Humoral Immunity) | In combination with survivin peptide (95-104), it effectively induced humoral immunity and helped control tumor growth in a murine melanoma model. nih.gov |
Strategies for Enhancing MHC Class I Binding and T-Cell Recognition of Murine Survivin (97-104) (e.g., Modified Peptide Sequences)
The efficacy of a peptide vaccine is fundamentally dependent on the ability of the peptide to bind with high affinity to MHC class I molecules on the surface of tumor cells and APCs, and subsequently to be recognized by the TCR of specific CTLs. nih.gov The natural murine survivin (97-104) sequence may not possess the optimal characteristics for this interaction. Consequently, strategies have been developed to modify the peptide sequence to improve its immunological properties.
One of the most successful approaches is the creation of "heteroclitic" peptides. This involves substituting one or more amino acids in the native peptide sequence. These substitutions can be targeted at two key positions:
Anchor Residues: These are specific amino acids within the peptide that fit into binding pockets of the MHC groove, anchoring the peptide to the MHC molecule. Modifying these residues can dramatically increase the binding affinity and stability of the peptide-MHC complex. nih.gov
TCR Contact Residues: These are amino acids that point away from the MHC groove and are directly recognized by the TCR. Altering these residues can enhance the avidity of the TCR-peptide-MHC interaction, leading to more potent T-cell activation. nih.gov
For the HLA-A2-restricted survivin epitope (95-104), which shares homology with the murine sequence, a heteroclitic variant has been developed by substituting the native glutamic acid (E) at position 97 with methionine (M). frontiersin.org This modified peptide, survivin(96-104) 97M (sequence: LMLGEFLKL), has been used to generate CTLs that are reactive against the native survivin peptide. frontiersin.org The substitution at an anchor position is intended to improve MHC binding, thereby increasing the number of peptide-MHC complexes on the cell surface and making the tumor cell a better target for the immune system.
Computational algorithms are often employed to predict which amino acid substitutions will most effectively improve MHC binding scores. nih.gov These predictions are then validated through in vitro binding assays, such as MHC stability assays, which measure the ability of a peptide to stabilize MHC class I molecules on the surface of cells deficient in peptide processing. nih.gov
The table below illustrates the strategy of using modified peptide sequences for the survivin epitope.
| Peptide Type | Sequence (Example for human HLA-A2) | Strategy | Intended Outcome |
| Native Epitope | ELTLGEFLKL (Survivin 95-104) | Natural sequence | Baseline immunogenicity, may have suboptimal MHC binding. |
| Heteroclitic Peptide | LML GEFLKL (Survivin 96-104, 97M) | Substitution at an anchor residue (position 2 for HLA-A2). frontiersin.org | Enhanced binding affinity and stability with the MHC class I molecule, leading to improved T-cell stimulation. frontiersin.org |
By rationally designing peptide sequences, it is possible to generate more potent immunogens that can overcome some of the limitations of using native tumor antigen epitopes, ultimately leading to more effective anti-tumor T-cell responses.
Interaction of Survivin with the Murine Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising tumor cells, stromal cells, blood vessels, and immune cells. biorxiv.org The expression of survivin within this environment and its interplay with local immunosuppressive networks are critical determinants of tumor growth and the success of survivin-targeted immunotherapies.
Survivin Expression within the Murine Tumor Microenvironment
Survivin is recognized as a tumor-associated antigen due to its stark differential expression, being highly upregulated in most malignancies while being largely absent in normal, terminally differentiated adult tissues. nih.gov This overexpression is not confined solely to the malignant cells themselves but extends to other cellular components within the murine TME.
Tumor Cells: The primary source of survivin within the TME is the cancer cells. Its expression is linked to the inhibition of apoptosis and regulation of cell division, which are fundamental to tumor survival and proliferation. nih.gov In murine models such as 4T1 breast cancer, high levels of survivin mRNA are detected in the tumor cells. mdpi.com
Tumor-Associated Endothelial Cells (TuBECs): The vasculature within tumors is a critical component of the TME, and studies have shown that survivin is constitutively overexpressed in the endothelial cells of glioma vasculature in murine models. researchgate.netnih.gov This is in contrast to the blood vessels of normal brain tissue where survivin is not detected. nih.gov The expression of survivin in TuBECs is thought to confer resistance to chemotherapy, serving as a protective mechanism that defends the tumor vasculature from cytotoxic drugs. nih.gov
Tumor-Associated Macrophages (TAMs): Macrophages are a major immune component of the TME. Research has shown that macrophages can internalize extracellular survivin released by other cells, such as adipose-derived stem cells. nih.gov This process can induce a phenotypic switch, generating TAMs that themselves begin to secrete survivin, thereby contributing to the survivin pool within the TME and promoting a pro-tumoral phenotype. nih.gov
Myeloid-Derived Suppressor Cells (MDSCs): The transcription factor STAT3 is a key regulator for the expansion of MDSCs. nih.gov Activated STAT3 can upregulate the expression of its target genes, which include survivin. nih.gov This suggests that survivin expression may be elevated in the MDSC population within the TME.
Immunosuppressive Mechanisms within the Tumor Microenvironment and their Interaction with Survivin-Targeted Responses
The TME is characterized by a variety of potent immunosuppressive mechanisms that enable tumors to evade immune destruction. tandfonline.com These mechanisms present a significant barrier to the efficacy of cancer vaccines, including those targeting survivin. A key player in this immunosuppressive network is the myeloid-derived suppressor cell (MDSC).
MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the spleen and tumor microenvironment of tumor-bearing mice and cancer patients. aacrjournals.org They are potent suppressors of T-cell function and represent a major obstacle for cancer immunotherapy. mdpi.com MDSCs inhibit T-cell activation and proliferation through several mechanisms, including the production of reactive oxygen species (ROS) and peroxynitrite, which can alter the T-cell receptor complex, rendering CD8+ T cells unresponsive to specific antigen stimulation. nih.gov
The interaction between MDSCs and survivin-targeted immunotherapy is direct and antagonistic. The presence of a large number of peripheral and tumor-infiltrating MDSCs can significantly limit the anti-tumor effect of a survivin-targeting DNA vaccine. aacrjournals.org As tumors progress, the population of MDSCs often expands, exacerbating the immunosuppressive state and preventing the vaccine from inducing an effective anti-tumor immune response. aacrjournals.org
The transcription factor STAT3 is critically involved in the expansion and immunosuppressive function of MDSCs. nih.gov Targeting STAT3 has been shown to be a viable strategy to counteract MDSC-mediated immunosuppression. In preclinical models, silencing STAT3 in combination with a survivin vaccine led to synergistic anti-tumor effects. tandfonline.com By inhibiting this key immunosuppressive pathway, the efficacy of the survivin-specific CD8+ T cells is enhanced, allowing them to execute their tumor-killing function more effectively. tandfonline.com Therefore, overcoming the immunosuppressive network, particularly the influence of MDSCs, is crucial for the success of immunotherapies targeting the murine survivin (97-104) peptide.
Future Directions in Murine Survivin 97 104 Research
Refinement of Murine Survivin (97-104)-Based Epitope Design and Delivery Systems
The immunogenicity of the murine survivin (97-104) epitope is a critical determinant of its therapeutic success. Future research is focused on innovative strategies to enhance its presentation to the immune system and ensure potent and sustained anti-tumor responses.
One promising approach involves the use of Virus-Like Particles (VLPs) as a delivery vehicle. VLPs are non-infectious structures that mimic the organization of natural viruses, making them highly immunogenic. ijbs.org Researchers have engineered VLPs to display the murine survivin (97-104) epitope, TVSEFLKL, on their surface. mdpi.com This method of presentation can break immune tolerance to the self-antigen survivin and stimulate robust cell-mediated immunity. ijbs.org Studies have demonstrated that vaccination with these chimeric VLPs can lead to significantly increased survival in mice with melanoma. ijbs.org
Another area of refinement is the development of multi-epitope vaccines . These vaccines combine the survivin (97-104) epitope with other tumor-associated antigen peptides to broaden the anti-tumor immune response and circumvent tumor escape mechanisms. nih.gov For instance, a long multi-epitope peptide has been synthesized that links the murine BIRC5 (survivin)97-104 epitope with an EphA2 peptide and a universal T-helper epitope (PADRE). nih.gov This design aims to enhance the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and induce a more potent cytotoxic T-lymphocyte (CTL) response. nih.gov
Furthermore, adjuvanted microparticle systems are being explored to improve the delivery and efficacy of survivin peptide vaccines. mdpi.combiorxiv.org Encapsulating survivin peptides within microparticles made of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the peptides from degradation and facilitate their uptake by antigen-presenting cells (APCs). mdpi.com
| Delivery System | Description | Key Research Findings | References |
|---|---|---|---|
| Virus-Like Particles (VLPs) | Non-infectious viral mimics engineered to display the survivin (97-104) epitope. | Significantly increased survival in murine melanoma models; breaks immune tolerance. | ijbs.orgmdpi.com |
| Multi-Epitope Peptides | Synthetic peptides combining survivin (97-104) with other tumor antigens and helper epitopes. | Enhanced pro-inflammatory cytokine production and CTL responses in preclinical models. | nih.gov |
| Adjuvanted Microparticles | Biodegradable polymer microparticles encapsulating survivin peptides. | Associated with slower tumor growth rates in a murine breast cancer model. | mdpi.combiorxiv.org |
Advanced Immunological Profiling of Murine Survivin (97-104)-Specific Responses
A deeper understanding of the quantity and quality of the immune response elicited by survivin (97-104) is paramount for optimizing vaccine strategies. Advanced immunological profiling techniques are being employed to dissect the nuances of T-cell responses.
Multiparametric flow cytometry is a powerful tool for the detailed characterization of vaccine-induced T-cell responses. frontiersin.org This technology allows for the simultaneous assessment of multiple parameters, including the expression of various cytokines by individual T-cells. Research has utilized this method to assess the polyfunctionality of tumor antigen-specific CD4+ and CD8+ T-cells, which is the ability of a single T-cell to produce multiple cytokines such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). frontiersin.org A higher degree of polyfunctionality is often associated with more effective and durable anti-tumor immunity. nih.gov
The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is another critical technique for quantifying antigen-specific T-cell responses. It measures the frequency of cytokine-secreting cells at a single-cell level. mdpi.combiorxiv.org Studies have used IFN-γ ELISpot assays to demonstrate that vaccination with survivin peptides can induce a detectable T-cell response in the splenocytes of vaccinated mice, which correlates with slower tumor growth. mdpi.combiorxiv.org
Future research will likely focus on integrating these techniques to create a comprehensive profile of the survivin (97-104)-specific immune response, including the differentiation of T-cells into various memory subsets (central memory, effector memory) and their exhaustion status. nih.gov
| Technique | Parameter Measured | Key Findings in Survivin Research | References |
|---|---|---|---|
| Multiparametric Flow Cytometry | Polyfunctionality of T-cells (simultaneous production of IFN-γ, TNF-α, IL-2). | Enables detailed characterization of the quality and strength of vaccine-induced T-cell responses. | frontiersin.orgnih.gov |
| ELISpot Assay | Frequency of antigen-specific IFN-γ secreting T-cells. | Demonstrated a positive correlation between survivin-specific T-cell response and reduced tumor growth. | mdpi.combiorxiv.org |
| Tetramer Staining | Direct visualization and quantification of antigen-specific T-cells. | Used to detect the ex vivo presence of survivin-specific T-cells in patient samples. | nih.gov |
Novel Murine Preclinical Models for Studying Survivin (97-104) Immunotherapy
The development and use of sophisticated preclinical models are essential for accurately evaluating the efficacy and mechanisms of survivin (97-104)-based immunotherapies.
Syngeneic mouse models are a cornerstone of immuno-oncology research as they utilize immunocompetent mice, allowing for the study of interactions between the tumor, the immune system, and the therapeutic agent. criver.comreactionbiology.com A commonly used model is the 4T1 murine mammary tumor model in BALB/c mice, which has been employed to assess the efficacy of adjuvanted survivin peptide vaccines. mdpi.combiorxiv.org In these studies, vaccination was associated with a statistically significant reduction in primary tumor growth rates. mdpi.combiorxiv.org Another relevant model is the GL261 glioma model, which has been used to test multi-epitope peptide vaccines incorporating the survivin (97-104) epitope. nih.gov
Transgenic mouse models offer a more controlled system to study specific aspects of survivin biology and immunotherapy. For instance, a transgenic mouse model has been generated that expresses the luciferase reporter gene under the control of the human survivin promoter. nih.gov This allows for the non-invasive, real-time monitoring of survivin gene activity in vivo during tumor progression and in response to therapy. nih.gov Additionally, transgenic mice that express human MUC1 (MUC1.Tg) have been used to evaluate vaccines that co-deliver survivin and MUC1 antigens. mdpi.com
Future directions in this area include the development of humanized mouse models, which are immunodeficient mice engrafted with a human immune system. These models will be invaluable for testing the efficacy of survivin-based therapies in a more clinically relevant setting.
Elucidating Unexplored Immunological Pathways Influenced by Murine Survivin (97-104)
While the primary mechanism of survivin (97-104) immunotherapy is the induction of cytotoxic T-lymphocytes, the broader impact of this epitope on the tumor microenvironment and various immunological pathways remains an active area of investigation.
Survivin itself is known to be involved in multiple signaling pathways that regulate cell proliferation and apoptosis, such as the PI3K/Akt and JAK/STAT pathways. nih.govub.edu Immunotherapies targeting survivin could potentially modulate these pathways within tumor cells, leading to indirect anti-tumor effects beyond direct T-cell-mediated killing.
The interaction between survivin-specific T-cells and other immune cell populations within the tumor microenvironment is a key area for future research. This includes understanding how survivin (97-104)-based vaccines influence the function of:
Dendritic Cells (DCs): The activation state of DCs is crucial for priming an effective T-cell response. unibe.ch Fms-like tyrosine kinase 3 ligand (Flt3L), a hematopoietic factor, has been shown to increase survivin expression in splenic DCs, suggesting a link between survivin signaling and DC development and homeostasis. plos.org
Regulatory T-cells (Tregs): Tregs can suppress anti-tumor immune responses. Investigating whether survivin (97-104) immunotherapy can overcome Treg-mediated suppression is a critical question. frontiersin.org Some studies suggest that certain immune-activating signals can abrogate the suppressive function of Tregs. frontiersin.org
Furthermore, the role of immunogenic cell death (ICD) in the context of survivin-targeted therapies is an emerging field. ICD is a form of cancer cell death that stimulates an anti-tumor immune response. It is possible that the killing of tumor cells by survivin-specific CTLs could induce ICD, leading to the release of damage-associated molecular patterns (DAMPs) that further activate the immune system and promote epitope spreading—the development of immune responses to other tumor antigens. biorxiv.org
Elucidating these unexplored pathways will be crucial for designing more effective combination therapies that leverage the full potential of survivin (97-104)-based immunotherapy.
Q & A
Basic Research Questions
Q. What experimental designs are appropriate for studying the structural and functional properties of Murine Survivin (97-104)?
- Methodological Answer: Begin with peptide synthesis (e.g., solid-phase peptide synthesis) and validate purity using HPLC and mass spectrometry. For functional assays, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to analyze binding affinity to target proteins like XIAP. Include negative controls (e.g., scrambled peptide sequences) and replicate experiments to ensure robustness. Report experimental conditions (temperature, pH, buffer composition) in detail to enable reproducibility .
Q. How can researchers ensure reproducibility when characterizing Murine Survivin (97-104) in preclinical models?
- Methodological Answer: Follow NIH guidelines for preclinical studies, including detailed descriptions of animal models (e.g., strain, age, sex), dosing regimens, and endpoints. Use standardized protocols for tissue collection and immunohistochemistry. Share raw data (e.g., Western blot images, flow cytometry plots) in supplementary materials to allow independent verification .
Q. What are the key challenges in synthesizing and purifying Murine Survivin (97-104) for in vitro studies?
- Methodological Answer: Optimize synthesis protocols to minimize truncation products and oxidation. Use trifluoroacetic acid (TFA) cleavage with scavengers (e.g., triisopropylsilane) to preserve peptide integrity. Purify via reverse-phase HPLC with a C18 column and validate purity (>95%) using analytical HPLC and MALDI-TOF. Document solvent gradients and column specifications .
Advanced Research Questions
Q. How should researchers address contradictions in reported binding affinities of Murine Survivin (97-104) across studies?
- Methodological Answer: Conduct a meta-analysis of existing data, comparing assay conditions (e.g., buffer ionic strength, temperature) and instrumentation. Validate findings using orthogonal methods (e.g., compare SPR with ITC). Investigate post-translational modifications (e.g., phosphorylation) that may alter binding kinetics. Use systematic review frameworks (e.g., PRISMA) to ensure unbiased data aggregation .
Q. What strategies can resolve discrepancies in the apoptotic regulatory role of Murine Survivin (97-104) in different cell lines?
- Methodological Answer: Perform comparative studies across cell lines with varying Survivin expression levels (e.g., cancer vs. normal cells). Use CRISPR/Cas9 knockouts to isolate Survivin-specific effects. Employ single-cell RNA sequencing to identify heterogeneity in apoptotic responses. Statistically adjust for confounding variables (e.g., cell cycle phase) using multivariate analysis .
Q. How can computational modeling enhance the understanding of Murine Survivin (97-104) interactions with apoptotic regulators?
- Methodological Answer: Use molecular dynamics simulations to predict peptide-protein binding conformations. Validate models with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Cross-reference predictions with experimental data (e.g., co-crystal structures) from public databases like the Protein Data Bank (PDB). Apply machine learning algorithms to classify interaction patterns .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in Murine Survivin (97-104) studies?
- Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply the Shapiro-Wilk test to assess normality and non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Report confidence intervals and effect sizes to contextualize biological significance. Include raw datasets in supplementary materials for transparency .
Q. How should researchers document methodological variations in Murine Survivin (97-104) studies for systematic reviews?
- Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use structured formats (e.g., MIAME for microarray data) to detail experimental workflows. Annotate datasets with ontologies (e.g., Gene Ontology for functional terms) to improve cross-study comparability. Provide step-by-step protocols in supplementary materials .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
